molecular formula C13H12N2O3 B2493305 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 1245570-08-4

6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B2493305
CAS No.: 1245570-08-4
M. Wt: 244.25
InChI Key: CWTDFWBSOKAKCX-UHFFFAOYSA-N
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Description

6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring with a phenethyl group at the 2-position, an oxo group at the 6-position, and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes, β-ketoesters, and urea or thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which is a three-component reaction that can be carried out under reflux conditions in ethanol or other suitable solvents .

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the Biginelli reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the oxo group can yield the corresponding hydroxyl derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

Comparison with Similar Compounds

  • 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid
  • 2-Phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
  • 2-(4-Alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Uniqueness: 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the presence of the phenethyl group, which enhances its biological activity and specificity towards certain enzymes. This structural feature distinguishes it from other dihydropyrimidine derivatives and contributes to its potential therapeutic applications .

Properties

IUPAC Name

6-oxo-2-(2-phenylethyl)-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-12-10(13(17)18)8-14-11(15-12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTDFWBSOKAKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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